molecular formula C6H3BrF6S B1406353 2-Fluoro-5-(pentafluorosulfur)bromobenzene CAS No. 1706434-97-0

2-Fluoro-5-(pentafluorosulfur)bromobenzene

Cat. No.: B1406353
CAS No.: 1706434-97-0
M. Wt: 301.05 g/mol
InChI Key: WWDWBMKBLBGBOK-UHFFFAOYSA-N
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Description

2-Fluoro-5-(pentafluorosulfur)bromobenzene is an organofluorine compound characterized by the presence of both fluorine and bromine atoms on a benzene ring, along with a pentafluorosulfur group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of nitro-substituted diaryl disulfides, which can lead to the formation of pentafluorosulfanyl benzenes . The reaction conditions often involve the use of fluorinating agents under controlled temperatures and pressures to ensure the selective introduction of the pentafluorosulfur group.

Industrial Production Methods

Industrial production of 2-Fluoro-5-(pentafluorosulfur)bromobenzene may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(pentafluorosulfur)bromobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Coupling Products: Biaryl compounds are commonly formed through Suzuki–Miyaura coupling reactions.

Scientific Research Applications

2-Fluoro-5-(pentafluorosulfur)bromobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: Its unique properties make it a candidate for drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Fluoro-5-(pentafluorosulfur)bromobenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing effects of the fluorine and pentafluorosulfur groups facilitate the displacement of the bromine atom by nucleophiles. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(pentafluorosulfur)bromobenzene is unique due to the presence of both fluorine and bromine atoms along with the pentafluorosulfur group. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and material science.

Properties

IUPAC Name

(3-bromo-4-fluorophenyl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF6S/c7-5-3-4(1-2-6(5)8)14(9,10,11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDWBMKBLBGBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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